molecular formula C17H16N2O5 B026074 5'-O-benzoyl-2,3'-anhydrothymidine CAS No. 70838-44-7

5'-O-benzoyl-2,3'-anhydrothymidine

Cat. No. B026074
CAS RN: 70838-44-7
M. Wt: 328.32 g/mol
InChI Key: WUQUVOAMQGVMKB-MGPQQGTHSA-N
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Description

5’-O-Benzoyl-2,3’-anhydrothymidine is an intermediate in the preparation of labelled anti-HIV pharmaceuticals . It is a white solid and its molecular formula is C17H13D3N2O5 .


Synthesis Analysis

5’-O-Benzoyl-2,3’-anhydrothymidine can be synthesized from 2,3’-Anhydrothymidine . The synthesis involves derivatizing 2,3’-Anhydrothymidine to 5’-benzoyl-2’,3’-anhydrothymidine for use in the synthesis of 5’-Derivatives of 3’- (tetrazole-2’-yl)-3’-deoxythymidines . An automated, one-pot, two-step, radiochemical synthesis of [18F]FLT using benzoyl-anhydro precursor has been reported .


Molecular Structure Analysis

The molecular structure of 5’-O-Benzoyl-2,3’-anhydrothymidine is represented by the molecular formula C17H13D3N2O5 .


Chemical Reactions Analysis

The reaction of 5’-O-benzoyl-2,3’-anhydrothymidine with dimethylammonium azide in the system DMF-1,4-dioxane follows the overall second-order kinetics and first-order kinetics with respect to each reactant .


Physical And Chemical Properties Analysis

The molecular weight of 5’-O-Benzoyl-2,3’-anhydrothymidine is 331.34 . It is a white solid .

Scientific Research Applications

Kinetics of Reaction with Triethylammonium Tetrazolide

The reaction of 5’-O-benzoyl-2,3’-anhydrothymidine with triethylammonium tetrazolide in DMF at 100-120°C is described by a second-order kinetic equation, following the first-order kinetics in each of the reactants . This study provides valuable insights into the reaction mechanisms and kinetics of 5’-O-benzoyl-2,3’-anhydrothymidine.

Kinetics and Thermodynamics of Azidation with Dimethylammonium Azide

The reaction of 5’-O-benzoyl-2,3’-anhydrothymidine with dimethylammonium azide in the system DMF-1,4-dioxane in the temperature range from 80 to 100°C follows the overall second-order kinetics and first-order kinetics with respect to each reactant . This research contributes to the understanding of the kinetics and thermodynamics of azidation reactions involving 5’-O-benzoyl-2,3’-anhydrothymidine.

Pharmaceutical Applications

Pharmaceutical grade [18F]FLT was synthesized by nucleophilic fluorination of 5’-O-(Benzoyl)-2,3’anhydrothymidine in a fully-automated process . This application demonstrates the potential of 5’-O-benzoyl-2,3’-anhydrothymidine in the synthesis of pharmaceutical compounds.

properties

IUPAC Name

[(1R,9R,10R)-4-methyl-5-oxo-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-10-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c1-10-8-19-14-7-12(24-17(19)18-15(10)20)13(23-14)9-22-16(21)11-5-3-2-4-6-11/h2-6,8,12-14H,7,9H2,1H3/t12-,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUQUVOAMQGVMKB-MGPQQGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3CC(C(O3)COC(=O)C4=CC=CC=C4)OC2=NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN2[C@H]3C[C@H]([C@H](O3)COC(=O)C4=CC=CC=C4)OC2=NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main application of 5'-O-benzoyl-2,3'-anhydrothymidine in chemical synthesis?

A1: 5'-O-Benzoyl-2,3'-anhydrothymidine serves as a crucial precursor in the synthesis of various biologically active nucleoside analogs. Specifically, it is used in synthesizing 3'-azido-3'-deoxythymidine (AZT), a potent antiretroviral medication used to treat HIV/AIDS. [] This compound acts as a starting point for introducing different chemical modifications at the 3' position of the deoxyribose sugar moiety. []

Q2: How is 5'-O-benzoyl-2,3'-anhydrothymidine used in the synthesis of radiolabeled compounds?

A2: 5'-O-Benzoyl-2,3'-anhydrothymidine (BAThy) plays a vital role as a precursor in the synthesis of ¹⁸F-FLT (3′-deoxy-3′-¹⁸F-fluorothymidine). [] This radiolabeled compound is valuable in Positron Emission Tomography (PET) imaging to visualize and assess cellular proliferation, particularly in oncological applications. []

Q3: Can you describe the reactivity of 5'-O-benzoyl-2,3'-anhydrothymidine with nucleophiles?

A3: Research has focused on understanding the reaction mechanisms of 5'-O-benzoyl-2,3'-anhydrothymidine with different nucleophiles. For instance, studies have investigated its kinetics and thermodynamics with dimethylammonium azide in a mixed solvent system of dimethylformamide (DMF) and 1,4-dioxane. [] Further investigations explored the kinetics of its reaction with triethylammonium tetrazolide in DMF. [] These studies shed light on the reactivity and potential applications of 5'-O-benzoyl-2,3'-anhydrothymidine in synthesizing modified nucleosides.

Q4: What are the structural features of 3'-(tetrazole-2”-yl)-3′-deoxythymidine, a derivative of 5'-O-benzoyl-2,3'-anhydrothymidine?

A4: 3'-(Tetrazole-2”-yl)-3′-deoxythymidine, a derivative synthesized from 5'-O-benzoyl-2,3'-anhydrothymidine, adopts an anti-conformation around the glycosidic bond. [] The sugar moiety exhibits a 2'-endo-3'-exo-conformation with a gauche + orientation concerning the C4'-C5' bond. [] These structural details, confirmed by X-ray analysis, are essential for understanding the compound's interaction with biological targets.

Q5: How effective is 3′-(Tetrazole-2″-yl)-3′-deoxythymidine 5′-triphosphate as a substrate for DNA polymerases?

A5: While 3′-(Tetrazole-2″-yl)-3′-deoxythymidine 5′-triphosphate was synthesized and investigated for its potential as a substrate for DNA polymerases, it exhibited limited activity. [] It displayed weak termination substrate properties with avian myeloblastosis virus reverse transcriptase and did not function as a substrate for other tested DNA polymerases. [] This finding highlights the importance of specific structural features for optimal interaction with DNA polymerases.

Q6: What are some of the challenges associated with the synthesis of ¹⁸F-FLT using 5'-O-benzoyl-2,3'-anhydrothymidine?

A6: While 5'-O-benzoyl-2,3'-anhydrothymidine is crucial for synthesizing ¹⁸F-FLT, challenges such as low synthesis yields and limitations in the number of repetitions possible have hindered its broader clinical use. [] Researchers are actively exploring methods to improve the synthesis process and overcome these limitations, paving the way for wider accessibility and applications of ¹⁸F-FLT in PET imaging.

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